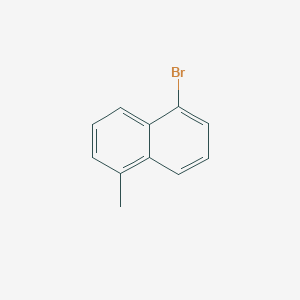

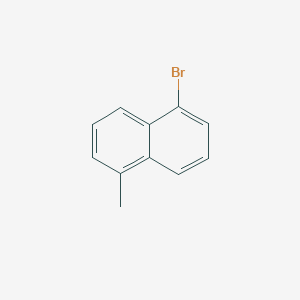

1-Bromo-5-methylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113045. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWNUJVZXCUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296995 | |

| Record name | 1-bromo-5-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20366-59-0 | |

| Record name | 20366-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-5-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-5-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-5-methylnaphthalene chemical properties

An In-Depth Technical Guide to 1-Bromo-5-methylnaphthalene: Properties, Synthesis, and Core Applications

Introduction

This compound is an aromatic organic compound that serves as a crucial building block in synthetic chemistry.[1] As a substituted naphthalene, its rigid, bicyclic aromatic core provides a valuable scaffold for the construction of more complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the chemical behavior, synthesis, and reactivity of this intermediate is paramount for its effective utilization in designing novel compounds.

This guide offers a technical overview of this compound, moving beyond basic data to explain the causality behind its synthesis and application. We will explore its core properties, a modern and efficient synthetic pathway, and its utility in cornerstone carbon-carbon bond-forming reactions, providing field-proven insights for its practical application.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental properties. These identifiers and physical characteristics are essential for reaction planning, stoichiometric calculations, and safety assessments.

| Property | Value | Source |

| CAS Number | 20366-59-0 | [1][2][3] |

| Molecular Formula | C₁₁H₉Br | [2][3][4] |

| Molecular Weight | 221.09 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Bromo-1-methylnaphthalene | [2] |

| InChI Key | QFRWNUJVZXCUJG-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CC1=C2C=CC=C(C2=CC=C1)Br | [4] |

| Primary Hazards | Irritant, Harmful if swallowed | [4] |

PART 2: Synthesis of this compound

The regioselective synthesis of specific bromonaphthalene isomers presents a significant chemical challenge. Direct bromination of 1-methylnaphthalene is often inefficient for producing the 1-bromo-5-methyl isomer, as it tends to yield 1-bromo-4-methylnaphthalene or results in benzylic bromination at the methyl group, depending on the reaction conditions.[5]

To overcome these limitations, a more sophisticated and reliable method involving a Diels-Alder cycloaddition has been developed, providing a practical route to multigram quantities of the desired product.[5]

Causality in Synthetic Design: The Diels-Alder Approach

The chosen synthetic strategy hinges on the controlled generation of a reactive intermediate, 3-bromobenzyne, which is then trapped by a suitable diene (2-methylfuran). This approach offers superior regiochemical control compared to electrophilic aromatic substitution.

-

Benzyne Generation : 3-bromobenzyne is generated in situ from commercially available 1,3-dibromobenzene using a strong base like lithium diisopropylamide (LDA) at low temperatures.[5][6] This avoids the isolation of the highly unstable benzyne.

-

Cycloaddition : The benzyne intermediate is immediately trapped by 2-methylfuran in a [4+2] Diels-Alder cycloaddition.[5][6] This reaction produces a mixture of regioisomeric epoxy-naphthalene precursors.

-

Deoxygenation : The resulting cycloadducts are then subjected to a two-step deoxygenation process, typically involving catalytic hydrogenation followed by acid-catalyzed dehydration, to yield the final aromatic product.[5] This sequence efficiently converts the bridged bicyclic intermediate into the planar naphthalene core.

Experimental Protocol: Synthesis via Diels-Alder Cycloaddition

The following protocol is a validated method for producing this compound.[5]

Step 1: Formation of 1,4-Dihydro-1,4-epoxynaphthalene Intermediate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 1,3-dibromobenzene in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) while maintaining the temperature at -78 °C. This generates the transient 3-bromobenzyne.

-

Add an excess of 2-methylfuran to the reaction mixture.

-

Allow the mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purify the resulting mixture of regioisomers (5-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene and its 8-bromo- isomer) using flash column chromatography.

Step 2: Deoxygenation to this compound

-

Dissolve the isolated 5-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene intermediate (compound 5 in the literature) in a 1:1 mixture of CH₂Cl₂/MeOH.[5]

-

Add 10% Palladium on Carbon (Pd/C) catalyst.

-

Stir the mixture vigorously under a hydrogen atmosphere (H₂) until TLC analysis indicates the complete consumption of the starting material. This step hydrogenates the double bond to yield the saturated epoxy bridge.

-

Filter the mixture to remove the Pd/C catalyst and concentrate the filtrate.

-

Subject the resulting product to acid-catalyzed dehydration to afford the final this compound.[5]

Visualization of Synthesis Workflow

Caption: Diels-Alder synthesis workflow for this compound.

PART 3: Key Reactions and Applications

This compound is primarily utilized as an aryl halide in cross-coupling reactions to form new carbon-carbon bonds. Its participation in reactions like the Suzuki-Miyaura coupling and the Grignard reaction makes it a versatile tool for elaborating the naphthalene scaffold.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[7]

Mechanistic Insight : The reaction proceeds via a well-established catalytic cycle:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[9] This is often the rate-determining step.

-

Transmetalation : The organoboron compound (e.g., a boronic acid) is activated by the base to form a more nucleophilic boronate complex.[10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Visualization of Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Typical Suzuki-Miyaura Coupling

This generalized protocol can be adapted for coupling this compound with various arylboronic acids.[8]

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1 eq.), and a base such as cesium carbonate (2.5 eq.).[8]

-

Place the vessel under an inert atmosphere (Argon).

-

Add anhydrous solvents, typically a mixture like 1,4-dioxane and water.[8]

-

Sparge the mixture with Argon for 10-15 minutes to degas the solution.

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq.).[8]

-

Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight with vigorous stirring.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Grignard Reaction

The formation of an organomagnesium halide (Grignard reagent) from this compound provides a potent nucleophile and strong base for organic synthesis.[12] This reagent can react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.

Causality in Grignard Reagent Formation : The reaction requires an ethereal solvent (like diethyl ether or THF) which coordinates to the magnesium center, stabilizing the Grignard reagent.[12][13] The process is highly sensitive to moisture and protic sources, as the Grignard reagent will be readily quenched by protonation.[13] Initiation can sometimes be challenging due to a passivating layer of magnesium oxide on the metal surface, often requiring activation with iodine or 1,2-dibromoethane.[13]

Protocol: Preparation and Use of the Grignard Reagent

This protocol describes the general formation of the Grignard reagent and its subsequent reaction with an aldehyde.[12]

Step 1: Formation of 5-Methylnaphthalen-1-ylmagnesium bromide

-

Flame-dry all glassware and cool under an inert atmosphere.

-

Place magnesium turnings in the reaction flask. A crystal of iodine can be added as an activator.[13]

-

In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.

-

Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[12][13]

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent.

Step 2: Reaction with an Electrophile (e.g., Aldehyde)

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the resulting secondary alcohol via column chromatography.

Visualization of Grignard Reaction Workflow

Caption: General workflow for Grignard reagent formation and reaction.

PART 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification : According to GHS classifications, this compound is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[4]

-

Handling Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Avoid inhalation of dust, fumes, or vapors.[14]

-

Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[14][15]

-

Wash hands thoroughly after handling.[14]

-

-

Storage : Keep the container tightly closed and store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a well-defined chemical intermediate whose value lies in its predictable reactivity as an aryl halide. While its direct synthesis requires a nuanced approach to achieve regioselectivity, modern methods provide reliable access to this compound. Its utility is most pronounced in palladium-catalyzed cross-coupling and Grignard reactions, where it serves as a robust building block for introducing the 5-methylnaphthalene moiety into complex organic molecules. For scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the development of novel chemical entities.

References

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2015). Syntheses of 1-Bromo-8-methylnaphthalene and this compound . The Journal of Organic Chemistry, 80(10), 5291–5295. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

1-bromo-5-methyl-naphthalene . NIST Chemistry WebBook. [Link]

-

This compound (C11H9Br) . PubChemLite. [Link]

-

1-methylnaphthalene . Biological Magnetic Resonance Bank (BMRB). [Link]

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2015). Syntheses of 1-Bromo-8-methylnaphthalene and this compound . The Journal of Organic Chemistry. [Link]

-

Preparation of 1-(bromomethyl)naphthalene . PrepChem.com. [Link]

-

1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Naphthalene, 1-bromo- . Organic Syntheses Procedure. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Klein, J., & Bergmann, E. D. (1958). Synthesis of 8-Bromo-1-Methylnaphthalene from o-Bromoacetophenone . The Journal of Organic Chemistry, 23(3), 473–473. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Collection - Syntheses of 1‑Bromo-8-methylnaphthalene and 1‑Bromo-5‑methylnaphthalene . Figshare. [Link]

-

Fernandes, J. A., et al. (2012). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes . ResearchGate. [Link]

-

6-CHLORO-1-HEXENE . Organic Syntheses Procedure. [Link]

-

(R)-3-METHYL-3-PHENYL-1-PENTENE VIA CATALYTIC ASYMMETRIC HYDROVINYLATION . Organic Syntheses Procedure. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-bromo-5-methyl-naphthalene [webbook.nist.gov]

- 4. This compound | C11H9Br | CID 270563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. technopharmchem.com [technopharmchem.com]

1-Bromo-5-methylnaphthalene CAS number and structure

An In-Depth Technical Guide to 1-Bromo-5-methylnaphthalene (CAS: 20366-59-0): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon (PAH) that serves as a valuable and versatile intermediate in advanced organic synthesis. Identified by its CAS Registry Number 20366-59-0, this compound combines a rigid naphthalene scaffold with two distinct functional handles: a bromine atom and a methyl group.[1][2][3] This specific arrangement allows for regioselective chemical transformations, making it a strategic building block in the synthesis of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the properties, synthesis, and reactive potential of this molecule is crucial for leveraging its capabilities in creating novel compounds. This guide provides a comprehensive technical overview, grounded in established scientific principles and methodologies.

Part 1: Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The structural and electronic nature of this compound dictates its reactivity, solubility, and handling requirements.

Chemical Structure

The molecule consists of a naphthalene core with a bromine atom at the C1 position and a methyl group at the C5 position.

The bromine atom, being an ortho-, para-directing deactivator, influences the electrophilic aromatic substitution patterns of the ring to which it is attached. Conversely, the methyl group is an activating group. The interplay of these substituents on the rigid naphthalene frame provides a unique platform for selective chemical modifications.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 20366-59-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉Br | [1][2][3] |

| Molecular Weight | 221.09 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [5] |

| XLogP3 | 4.2 | [3] |

Part 2: Synthesis Protocol: A Validated Approach

The synthesis of specific naphthalene isomers can be challenging due to the difficulty in controlling regioselectivity during direct bromination of 1-methylnaphthalene, which often yields the 4-bromo isomer.[6] Therefore, a more controlled, multi-step approach is required to reliably produce this compound in high purity. The following protocol is based on a robust method involving a Diels-Alder cycloaddition, which provides excellent regiochemical control.[6]

Causality of Experimental Design: This synthetic strategy is superior because it constructs the desired naphthalene ring system from acyclic or monocyclic precursors, thereby setting the substituent positions definitively. The key step is the [4+2] cycloaddition of a benzyne intermediate with a substituted furan. This approach circumvents the regioselectivity issues inherent in electrophilic substitution on an already-formed naphthalene core.

Experimental Protocol: Synthesis via Diels-Alder Cycloaddition

This protocol is adapted from a validated literature procedure.[6]

Step 1: Generation of 3-Bromobenzyne and Diels-Alder Trapping

-

To a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous diethyl ether (Et₂O) at -78 °C under an inert atmosphere (e.g., Argon), add lithium diisopropylamide (LDA) (1.05 eq, 2M solution in THF) dropwise.

-

Stir the mixture for 1 hour at -78 °C to ensure the complete formation of the 3-bromobenzyne intermediate.

-

Add 2-methylfuran (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight. The benzyne is trapped in situ by the 2-methylfuran, yielding a mixture of two regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes.

-

Quench the reaction with ice water and extract the aqueous layer twice with Et₂O.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Separate the regioisomers (5-Bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene and its 8-bromo isomer) using flash column chromatography.

Step 2: Catalytic Hydrogenation of the Epoxy-Bridge

-

Dissolve the isolated 5-Bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene (1.0 eq) in a 1:1 mixture of CH₂Cl₂/MeOH.

-

Add 10% Palladium on Carbon (Pd/C) (0.1 eq) to the solution.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere (H₂) until TLC analysis indicates the complete consumption of the starting material. This step reduces the double bond and yields 5-Bromo-1-methyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.[6]

Step 3: Acid-Catalyzed Dehydration to Form the Naphthalene Core

-

Filter the reaction mixture from Step 2 through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate.

-

Reflux the crude product from the previous step with concentrated hydrochloric acid (HCl) overnight. This acid-catalyzed elimination of water from the epoxy-bridge forms the aromatic naphthalene ring.

-

After cooling, quench the reaction with ice water and extract twice with CH₂Cl₂.

-

Wash the combined organic layers, dry over anhydrous MgSO₄, concentrate, and purify by recrystallization from hexanes to afford pure this compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Development

The true value of this compound lies in its potential as a molecular scaffold. The bromine atom and the naphthalene ring system offer multiple sites for synthetic elaboration, making it a powerful tool for generating libraries of complex molecules for screening in drug discovery and for developing novel organic materials.

Role as a Versatile Chemical Building Block

The bromine atom at the C1 position is the primary site for synthetic modification. It is particularly well-suited for participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck and Sonogashira Couplings: To form substituted alkenes and alkynes, respectively.

-

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.

-

Grignard Reagent Formation: Conversion to an organomagnesium species, which can then react with a variety of electrophiles.

These transformations allow chemists to systematically modify the naphthalene core, which is a common motif in many biologically active compounds. The ability to build out molecular complexity from a well-defined starting point is a cornerstone of modern medicinal chemistry.[7]

Logical Framework for Application in Discovery Chemistry

Caption: Use of this compound in discovery chemistry.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. As with any halogenated aromatic compound, proper handling of this compound is essential.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8][9]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation of vapors or dust.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined structure, coupled with the highly versatile bromine handle, provides a reliable entry point for the synthesis of diverse and complex molecules. For scientists engaged in the pursuit of new pharmaceuticals or advanced materials, a comprehensive understanding of this building block—from its fundamental properties and synthesis to its safe handling and application potential—is indispensable for success.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-bromo-5-methyl-naphthalene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 270563. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H9Br). Retrieved from [Link]

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2007). Syntheses of 1-Bromo-8-methylnaphthalene and this compound. The Journal of Organic Chemistry, 72(10), 3903–3905. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-bromo-1-methyl-naphthalene. Retrieved from [Link]

-

Klein, J., & Bergmann, E. D. (1954). Synthesis of 8-Bromo-1-Methylnaphthalene from o-Bromoacetophenone. The Journal of Organic Chemistry, 19(9), 1403–1406. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-5-chloropentane in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. 1-bromo-5-methyl-naphthalene [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H9Br | CID 270563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20366-59-0|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 20366-59-0: this compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. fishersci.be [fishersci.be]

A Comprehensive Guide to the Regioselective Synthesis of 1-Bromo-5-methylnaphthalene from 1-Methylnaphthalene

Abstract

1-Bromo-5-methylnaphthalene is a valuable substituted naphthalene intermediate for the synthesis of advanced materials and pharmaceutical compounds. However, its preparation is not straightforward. Direct electrophilic bromination of 1-methylnaphthalene, the most apparent route, overwhelmingly favors substitution at the C4 position, leading to the undesired 1-bromo-4-methylnaphthalene isomer. This guide provides an in-depth examination of a robust and regioselective multi-step synthetic pathway to obtain the target this compound. We will explore the underlying chemical principles, provide detailed, field-tested experimental protocols, and discuss alternative advanced strategies. This document is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to this synthesis.

The Challenge of Regioselectivity in Naphthalene Bromination

The naphthalene ring system presents a more complex scenario for electrophilic aromatic substitution than benzene. The α-positions (1, 4, 5, 8) are kinetically favored over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance without disrupting the aromaticity of the adjacent ring.[1]

In the case of 1-methylnaphthalene, the methyl group is an activating, ortho, para-directing group. This electronic influence, combined with the inherent reactivity of the naphthalene core, directs incoming electrophiles primarily to the C2 (ortho), C4 (para), and C5 (ortho') positions. However, direct bromination leads predominantly to the 1-bromo-4-methylnaphthalene isomer.[2] This is because the C4 position is electronically activated and sterically accessible. The C5 position, while electronically activated, is less favored in a direct competition under kinetic control.

Furthermore, attempting bromination under radical conditions using reagents like N-bromosuccinimide (NBS) with a radical initiator will lead to benzylic bromination, forming 1-(bromomethyl)naphthalene, not the desired nuclear substitution.[3][4]

Diagram 1: The Problem of Direct Bromination

The following diagram illustrates the outcome of direct electrophilic bromination of 1-methylnaphthalene, highlighting the formation of the undesired major product.

Caption: Direct bromination favors the C4 position.

Given these challenges, a regiocontrolled, multi-step approach is necessary to synthesize this compound efficiently and with high purity.

The Recommended Synthetic Pathway: A Three-Step Approach

The most reliable and scalable method to achieve the desired regiochemistry involves a three-step sequence:

-

Nitration: Electrophilic nitration of 1-methylnaphthalene to produce a separable mixture of nitrated isomers.

-

Reduction: Selective reduction of the isolated 1-methyl-5-nitronaphthalene to 5-methyl-1-naphthylamine.

-

Sandmeyer Reaction: Conversion of the amino group to a bromo group via a diazonium salt intermediate.

Diagram 2: Overview of the Multi-Step Synthesis

This workflow outlines the successful pathway from starting material to the final product.

Caption: The regioselective three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Nitration of 1-Methylnaphthalene

The nitration of naphthalene is a classic electrophilic aromatic substitution. The reaction with 1-methylnaphthalene yields a mixture of isomers, primarily 1-methyl-4-nitronaphthalene and 1-methyl-5-nitronaphthalene. The ratio can vary, but the formation of the 5-nitro isomer is significant.[5]

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-methylnaphthalene (1.0 eq) in a suitable solvent like acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. The temperature must be kept below 10 °C.

-

Addition: Add the prepared nitrating mixture dropwise to the cooled solution of 1-methylnaphthalene. The rate of addition should be controlled to maintain the internal reaction temperature between 0-5 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring. The nitrated products will precipitate as a solid or oil.

-

Isolation & Separation: Filter the solid product or extract the oily product with dichloromethane. Wash the organic layer with water, followed by a 5% aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting mixture of isomers must be separated. This is the most critical step and is typically achieved by fractional crystallization from ethanol or methanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 1-Methyl-5-nitronaphthalene

The nitro group of the isolated 1-methyl-5-nitronaphthalene is reduced to a primary amine. A common and effective method is the use of iron powder in an acidic medium.

Protocol:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a stirrer, add the purified 1-methyl-5-nitronaphthalene (1.0 eq), ethanol, and water.

-

Addition of Iron: Add iron powder (approx. 3.0 eq) to the mixture.

-

Initiation: Add a small amount of concentrated hydrochloric acid or ammonium chloride to initiate the reaction. The mixture is then heated to reflux (approx. 80-90 °C).

-

Reaction: Maintain the reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and make it basic by adding a concentrated solution of sodium hydroxide or sodium carbonate. This precipitates iron salts.

-

Isolation: Filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the celite pad thoroughly with ethanol or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure. The crude 5-methyl-1-naphthylamine can be purified by recrystallization or chromatography if necessary. This amine is known to darken on exposure to air and should be used promptly.[6]

Step 3: Sandmeyer Reaction of 5-Methyl-1-naphthylamine

The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate, catalyzed by copper(I) salts.[7][8][9]

Protocol:

-

Diazotization:

-

In a flask, suspend 5-methyl-1-naphthylamine (1.0 eq) in a mixture of 48% hydrobromic acid (HBr, approx. 3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension. The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper). Stir for an additional 15-20 minutes at 0-5 °C.

-

-

Sandmeyer Bromination:

-

In a separate, larger flask, dissolve copper(I) bromide (CuBr, approx. 1.2 eq) in additional 48% HBr. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium complex.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with a suitable solvent like dichloromethane or diethyl ether (3x volume).

-

Combine the organic extracts and wash them sequentially with water, 1M NaOH solution (to remove acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

-

Diagram 3: Mechanism of the Sandmeyer Reaction

The key transformation relies on a radical-nucleophilic aromatic substitution pathway.

Caption: Mechanism of the Sandmeyer reaction.[7]

Quantitative Data Summary

The following table provides representative data for the synthesis. Actual yields may vary based on experimental conditions and purification efficiency.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Expected Yield (%) |

| 1-Methyl-5-nitronaphthalene | C₁₁H₉NO₂ | 187.19 | Yellow Solid | 30-40% (after separation) |

| 5-Methyl-1-naphthylamine | C₁₁H₁₁N | 157.21 | Solid (darkens in air) | 80-90% |

| This compound | C₁₁H₉Br | 221.09 | Oil or Low-Melting Solid | 70-85% |

Alternative Synthetic Strategy: Diels-Alder Cycloaddition

For research contexts where the multi-step nitration route is not ideal, a more elegant synthesis has been reported involving a Diels-Alder reaction. This method avoids the handling of potent nitrating agents and the challenging separation of nitro-isomers.[2]

The key steps are:

-

Benzyne Formation: 3-Bromobenzyne is generated in situ from 1,3-dibromobenzene and a strong base like lithium diisopropylamide (LDA).

-

Diels-Alder Reaction: The transient benzyne is trapped with 2-methylfuran. This cycloaddition produces a mixture of two regioisomeric 1,4-epoxynaphthalenes.

-

Isomer Separation: The desired regioisomer, which will lead to the 5-methyl product, is separated by flash column chromatography.

-

Deoxygenation: A subsequent two-step sequence involving catalytic hydrogenation and acid-catalyzed dehydration removes the oxygen bridge to afford the aromatic this compound.

While this method provides high yields and excellent regiochemical control, it requires handling of air-sensitive organolithium reagents and cryogenic temperatures, making it more suitable for specialized laboratory settings than for large-scale production.[2]

Conclusion

The synthesis of this compound from 1-methylnaphthalene is a prime example of strategic, regiocontrolled synthesis in aromatic chemistry. Direct bromination is not a viable option due to the directing effects of the methyl group and the inherent reactivity of the naphthalene core, which favor the formation of the 1-bromo-4-methylnaphthalene isomer. The recommended and most practical approach is a three-step sequence involving nitration, isomer separation, reduction of the nitro group, and a final Sandmeyer reaction. This pathway offers reliable access to the target molecule with good overall yields and high purity. For specialized applications, advanced methods like the Diels-Alder cycloaddition present an elegant alternative. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of polysubstituted naphthalene derivatives.

References

-

Evans O. Onyango, Anne R. Kelley, David C. Qian, and Gordon W. Gribble. (2015). Syntheses of 1-Bromo-8-methylnaphthalene and this compound. The Journal of Organic Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. PrepChem.com. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Available at: [Link]

-

Khan, K. M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Available at: [Link]

-

de Moura Lira, K.K., et al. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Open Access Library Journal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Available at: [Link]

-

YouTube. (2024). Nitration of Naphthalene. Organic Chemistry Tutor. Available at: [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Bromo-5-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-bromo-5-methylnaphthalene, a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This document, intended for a scientific audience, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the structural features that govern its spectral behavior.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₉Br) possesses a molecular weight of approximately 221.10 g/mol .[1][2] Its structure, featuring a naphthalene core with a bromine atom at the 1-position and a methyl group at the 5-position, gives rise to a unique and interpretable set of spectroscopic signatures. The strategic placement of these substituents breaks the symmetry of the naphthalene ring system, resulting in a distinct pattern of signals in its NMR spectra. The presence of the C-Br bond and the aromatic and methyl C-H bonds are readily identified through infrared spectroscopy, while mass spectrometry provides definitive confirmation of its molecular weight and insights into its fragmentation pathways.

The synthesis of this compound has been described in the scientific literature, with characterization data supporting the assigned structure.[3] A robust synthetic route involves the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, followed by a two-step deoxygenation to yield the target compound in high yield.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group, as well as the anisotropic effects of the naphthalene ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.14 | d | 8.5 | 1H | H-4 |

| 7.82 | d | 7.0 | 1H | H-8 |

| 7.68 | d | 8.5 | 1H | H-2 |

| 7.55 | t | 7.8 | 1H | H-3 |

| 7.42 | t | 7.8 | 1H | H-7 |

| 7.28 | d | 7.0 | 1H | H-6 |

| 2.70 | s | - | 3H | -CH₃ |

Solvent: CDCl₃. Data sourced from the supporting information of a peer-reviewed publication.

Interpretation of the ¹H NMR Spectrum:

The downfield-shifted doublet at 8.14 ppm is assigned to the proton at the 4-position (H-4), which is peri to the bromine atom and experiences its deshielding effect. The protons on the same ring as the methyl group (H-6, H-7, and H-8) appear at relatively upfield positions compared to those on the brominated ring. The singlet at 2.70 ppm with an integration of 3H is unequivocally assigned to the protons of the methyl group. The coupling constants are consistent with ortho and meta relationships between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, all 11 carbon atoms of this compound are chemically non-equivalent and therefore exhibit distinct signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.4 | C-5 |

| 132.8 | C-8a |

| 131.0 | C-4a |

| 130.1 | C-2 |

| 128.5 | C-4 |

| 126.9 | C-7 |

| 126.8 | C-3 |

| 125.9 | C-8 |

| 122.6 | C-6 |

| 121.2 | C-1 |

| 20.0 | -CH₃ |

Solvent: CDCl₃. Data sourced from the supporting information of a peer-reviewed publication.

Interpretation of the ¹³C NMR Spectrum:

The carbon atom bearing the bromine (C-1) is observed at approximately 121.2 ppm. The quaternary carbons (C-4a, C-5, and C-8a) are identifiable in the downfield region of the aromatic signals. The methyl carbon gives a characteristic upfield signal at 20.0 ppm.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid aromatic compound like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[5]

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=C stretching of the naphthalene ring, C-H bending, and the C-Br stretching vibration.

Expected Characteristic IR Absorptions:

-

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.[6]

-

Aromatic C=C Stretching: Several sharp bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, which are characteristic of the naphthalene ring system.

-

C-H Bending (Out-of-plane): Strong absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

-

C-Br Stretching: A medium to strong absorption is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, corresponding to the C-Br bond.

Experimental Protocol: IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the thin solid film or KBr pellet method is commonly employed.[7][8]

Thin Solid Film Method:

-

Dissolution: Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[7]

-

Deposition: Place a drop of the solution onto the surface of a polished salt plate (e.g., NaCl or KBr).[7]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[7]

-

Analysis: Mount the salt plate in the spectrometer and acquire the IR spectrum.

Caption: Common methods for preparing solid samples for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common technique used.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a prominent molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[9] The nominal molecular weight is 221 g/mol , so peaks at m/z 220 and 222 are expected.

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to involve the loss of the bromine atom and the methyl group.

-

Loss of Br: A significant fragment ion corresponding to the loss of a bromine radical ([M-Br]⁺) would be observed at m/z 141.

-

Loss of CH₃: A fragment resulting from the loss of a methyl radical ([M-CH₃]⁺) would appear at m/z 205 and 207 (as an isotopic pair).

-

Tropylium-like Ions: Further fragmentation of the naphthalene ring system could also occur.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Vaporization: The sample is vaporized by heating in a vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[10]

-

Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Caption: The process of electron ionization mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unequivocal identification and structural confirmation of this compound. These data are essential for researchers in organic synthesis, drug discovery, and materials science who may utilize or encounter this molecule in their work. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related aromatic compounds.

References

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2015). Syntheses of 1-Bromo-8-methylnaphthalene and this compound. The Journal of Organic Chemistry, 80(11), 5970–5972. [Link]

- Kirn, T. J., Lafferty, M. J., Sandoe, C. M. P., & Taylor, R. K. (2000). Delineation of pilin domains required for bacterial association into microcolonies and intestinal colonization by Vibrio cholerae. Molecular Microbiology, 35(4), 896–910.

- Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (2012). The Journal of Organic Chemistry, 77(4), 1693–700.

-

IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

- A new class of inhibitors of the AraC family virulence regulator Vibrio cholerae ToxT. (2017, March 23).

-

How Do You Prepare Samples For Spectroscopy? (2025, June 1). Chemistry For Everyone. [Link]

- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). RSC Advances, 11(8), 4567-4578.

- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). Molecules, 20(12), 22165–22178.

- Supporting Inform

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1-bromo-5-methyl-naphthalene. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

This compound (C11H9Br). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]

- (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 18).

-

15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. [Link]

-

1-methylnaphthalene - Bibliographies. (2025, June 3). Grafiati. [Link]

-

Syntheses of 1-Bromo-8-methylnaphthalene and 1-Bromo-5... (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C11H9Br | CID 270563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-5-methyl-naphthalene [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allscientificjournal.com [allscientificjournal.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Solubility Profile of 1-Bromo-5-methylnaphthalene: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility in a Research Context

1-Bromo-5-methylnaphthalene is a substituted polycyclic aromatic hydrocarbon with applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of products. This guide provides an in-depth technical overview of the solubility of this compound, offering both theoretical predictions and a practical experimental framework for its determination. By leveraging the principles of Hansen Solubility Parameters (HSP), we can predict and rationalize the solubility behavior of this compound, enabling researchers to make informed decisions in their experimental designs.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters provide a quantitative method to apply this principle.[1][2] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] A substance is most likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of dissolution.[3]

Estimated Hansen Solubility Parameters for this compound:

-

δD (Dispersion): 20.15 MPa½

-

δP (Polar): 1.95 MPa½

-

δH (Hydrogen Bonding): 4.4 MPa½

Using these estimated parameters, we can predict the relative solubility of this compound in a range of common organic solvents. The following table presents the Hansen Solubility Parameters for selected solvents and the calculated Hansen distance (Ra) relative to our estimated values for this compound. A lower Ra value suggests better solubility.

Table 1: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameters.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Relative Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 3.61 | Excellent |

| Benzene | 18.4 | 0.0 | 2.0 | 4.01 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.02 | Excellent |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.81 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 11.23 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.33 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.80 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 17.38 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.51 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.20 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 21.90 | Very Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 7.14 | Good |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 6.36 | Good |

| Water | 15.5 | 16.0 | 42.3 | 41.22 | Insoluble |

Note: The Hansen Solubility Parameters for the solvents were obtained from publicly available databases.[5][6][7][8] The relative solubility is a qualitative prediction based on the calculated Hansen Distance (Ra).

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, experimental verification is crucial for obtaining accurate solubility data. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[9][10][11]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a specific temperature. A known volume or weight of the saturated solution is then taken, and the solvent is evaporated, leaving behind the solid solute. By measuring the mass of the solute, the solubility can be calculated and expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.[12]

Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol

-

Preparation of the Saturated Solution:

-

To a series of sealed flasks, add a known volume of the desired organic solvent (e.g., 25 mL).

-

Add an excess amount of this compound to each flask to ensure that a saturated solution is formed and some solid remains undissolved.

-

Place the flasks in a constant temperature bath equipped with a shaker or a magnetic stirrer.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically.

-

-

Sampling of the Saturated Solution:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette. To prevent precipitation or further dissolution due to temperature changes, ensure the pipette is at the same temperature as the solution.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot to a clean, dry, and pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating on a hot plate can be used to accelerate this process, but care must be taken to avoid boiling, which could lead to loss of solute.

-

Once the solvent has evaporated, place the evaporating dish in an oven set to a temperature below the melting point of this compound to dry the residue completely.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed as:

-

g/100 mL: (mass of solute in g / volume of sample in mL) * 100

-

mol/L: (mass of solute in g / molecular weight of solute) / (volume of sample in L)

-

-

The Interplay of Molecular Forces and Solubility

Caption: Relationship between Hansen Solubility Parameters and solubility.

The predicted solubility trends in Table 1 can be explained by the interplay of intermolecular forces as described by the Hansen Solubility Parameters.

-

High Solubility in Aromatic and Halogenated Solvents: Toluene, benzene, and chloroform are predicted to be excellent solvents. Their Hansen parameters, particularly the dispersion (δD) and polar (δP) components, are closely aligned with the estimated values for this compound. The aromatic rings in toluene and benzene facilitate strong π-π stacking interactions with the naphthalene core of the solute. Chloroform, being a polarizable and weakly hydrogen-bonding solvent, can effectively solvate the polar C-Br bond.

-

Good Solubility in Ethers and Esters: Tetrahydrofuran and ethyl acetate are predicted to be good solvents. They possess a moderate polarity that is compatible with this compound and can engage in dipole-dipole interactions.

-

Moderate to Poor Solubility in Alcohols: The solubility is predicted to decrease with increasing polarity and hydrogen-bonding capacity of the alcohol, from isopropanol to ethanol and methanol. The strong hydrogen-bonding network of these alcohols is not effectively disrupted by the non-hydrogen-bonding solute, making solvation less favorable.

-

Good Solubility in Nonpolar Alkanes: n-Hexane and cyclohexane are predicted to be good solvents, primarily due to the dominant role of dispersion forces (van der Waals interactions) for both the nonpolar alkanes and the largely nonpolar naphthalene moiety of the solute.

-

Insolubility in Water: The large difference in all three Hansen parameters between this compound and water, especially the hydrogen bonding component, explains its predicted insolubility. The high cohesive energy of water's hydrogen-bonding network makes it energetically unfavorable to create a cavity for the nonpolar solute molecule.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make rational choices for solvent selection in various applications. The provided step-by-step experimental protocol for the gravimetric determination of solubility offers a practical method for obtaining precise quantitative data. A thorough understanding of a compound's solubility profile is a critical aspect of chemical research and development, enabling the optimization of reaction conditions, purification processes, and product formulations.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Pan, Y., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(29), 25381–25389.

- Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Martin, A., & Bustamante, P. (1989). Extended Hansen solubility approach: naphthalene in individual solvents. Journal of pharmaceutical sciences, 78(8), 615–620.

-

Hansen Solubility Parameters Official Site. (n.d.). HSP Science. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. Retrieved from [Link]

-

ChemRxiv. (2021). A Bayesian approach to predict solubility parameters. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Chemistry LibreTexts. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Park, K. (2000). Hansen Solubility Parameters. CRC Press LLC.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending). Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of a Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Sheet1. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... Retrieved from [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5-methylnaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methylnaphthalene is a disubstituted naphthalene derivative featuring a bromine atom and a methyl group on the same aromatic ring. As with many substituted polycyclic aromatic hydrocarbons, its derivatives are of significant interest in medicinal chemistry and materials science. Accurate characterization of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters are critical for assessing purity, designing purification protocols (e.g., distillation and crystallization), and understanding the material's physical state under various processing and storage conditions.

Theoretical Considerations and Estimated Properties

The physical properties of a molecule are dictated by the nature and strength of its intermolecular forces. For substituted naphthalenes, these are primarily van der Waals forces, with dipole-dipole interactions playing a role due to the polar C-Br bond. The position of the substituents is crucial and can significantly influence the melting and boiling points through effects on molecular symmetry, packing efficiency in the crystal lattice, and overall polarity.

-

Boiling Point: The boiling point is related to the strength of intermolecular forces in the liquid state. The introduction of a bromine atom and a methyl group increases the molecular weight and polarizability compared to naphthalene, leading to a higher boiling point. Positional isomers often have distinct boiling points due to differences in their dipole moments and molecular shape. For instance, steric hindrance between adjacent groups can alter the molecule's overall shape and affect how closely molecules can approach each other.

-

Melting Point: The melting point is highly dependent on the efficiency of crystal lattice packing. Molecules with greater symmetry or a more regular shape tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break apart, and thus a higher melting point. The relative positions of the bromo and methyl groups in this compound will dictate its ability to form a well-ordered solid.

Given the lack of specific experimental data, we can provide an educated estimation based on known values for related isomers. This approach is common in early-stage research before a full physical characterization has been performed.

| Property | Estimated Value/Range | Rationale & Comparative Data |

| Melting Point | Low-melting solid | Isomers like 1-bromo-2-methylnaphthalene and 1-bromo-4-methylnaphthalene are reported as liquids at room temperature, suggesting a melting point near or slightly above ambient temperature. |

| Boiling Point | > 290 °C (at atm. pressure) | 1-Bromo-2-methylnaphthalene has a literature boiling point of 296 °C. 1-Bromo-4-methylnaphthalene boils at 162-164 °C under reduced pressure (12 mmHg). The 1,5-substitution pattern may lead to a boiling point in a similar high range. |

Workflow for Physical Property Determination

The following diagram outlines the comprehensive workflow for the purification and subsequent determination of the melting and boiling points of a research compound like this compound.

Caption: Workflow for purification and physical property validation.

Experimental Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of a novel organic compound.

Protocol 1: Melting Point Determination via Capillary Method

This method is the gold standard for determining the melting point of a crystalline solid. The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1] A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.

Causality & Trustworthiness:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer and eliminate ambiguities from solvent or coarse crystals.[2]

-

Heating Rate: A slow heating rate (~1-2 °C per minute) near the melting point is critical. Rapid heating does not allow the sample and thermometer to reach thermal equilibrium, leading to an erroneously wide and high melting range.

-

Calibration: The apparatus's thermometer should be calibrated with certified standards (e.g., benzoic acid, caffeine) to ensure accuracy.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a watch glass. If it is not already a fine powder, gently crush it.

-

Loading the Capillary Tube: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Initial Estimation: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp). Heat rapidly to get a rough estimate of the melting temperature. Allow the apparatus to cool significantly.

-

Accurate Determination: Insert a new sample. Heat rapidly to within 15-20 °C of the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature (T1) when the first droplet of liquid is observed.

-

Continue heating slowly and record the temperature (T2) when the last crystal melts completely.

-

The melting point is reported as the range T1–T2.

-

Repeat the determination at least twice with fresh samples to ensure reproducibility.

Protocol 2: Micro Boiling Point Determination via Thiele Tube

For determining the boiling point of small quantities of a high-boiling liquid, the Thiele tube method is highly effective and requires minimal material (<1 mL).[3] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]

Causality & Trustworthiness:

-

Inverted Capillary: The small, inverted capillary tube acts as a miniature manometer, trapping vapor from the sample. As the liquid is heated, the trapped air and vapor expand, creating a stream of bubbles.

-

Equilibrium Point: Upon cooling, the point at which the bubble stream stops and the liquid is drawn back into the capillary represents the exact temperature where the external atmospheric pressure overcomes the sample's vapor pressure—this is the boiling point.[4]

-

Pressure Recording: The boiling point is highly sensitive to atmospheric pressure. It is imperative to record the ambient pressure at the time of the experiment for the data to be valid and comparable.

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Obtain a capillary tube sealed at one end. Place it into the test tube with the open end down.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side-arm junction.

-

Begin gently heating the side arm of the Thiele tube with a microburner or heat gun. The design of the tube promotes even heat circulation.

-

Observe the inverted capillary. As the temperature rises, a stream of bubbles will emerge.

-